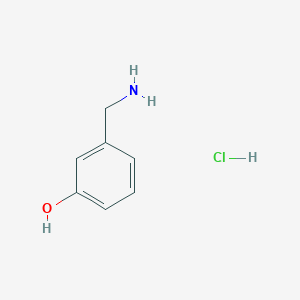

3-(Aminomethyl)phenol hydrochloride

Description

Historical Context and Significance of Aminomethylated Phenols in Chemical Sciences

The significance of aminomethylated phenols, the chemical class to which 3-(aminomethyl)phenol (B46038) belongs, is deeply rooted in the development of synthetic organic chemistry. A cornerstone reaction for the synthesis of these compounds is the Mannich reaction, a three-component condensation involving a phenol (B47542), formaldehyde (B43269), and a primary or secondary amine. acs.orgbch.ro This reaction, discovered in the early 20th century, provided a straightforward method for introducing an aminomethyl group onto a phenolic ring, typically at the position ortho to the hydroxyl group. acs.orgbch.ro

The development of protecting group chemistry also played a crucial role in advancing the use of aminomethylated phenols. The ability to selectively protect the amine functionality, for instance with a carbobenzyloxy (Cbz) group, allowed for more complex molecular transformations on other parts of the molecule without unintended reactions involving the amine. This strategic protection and deprotection is fundamental in multi-step organic synthesis.

Historically, aminomethylated phenols have been recognized for their diverse applications. They have been utilized as complexing agents for metal ions, catalysts in various chemical reactions, and as key intermediates in the synthesis of more complex organic molecules. tandfonline.com Their structural motif is also found in numerous biologically active compounds, which has driven continuous interest in their synthesis and derivatization. tandfonline.comnih.gov

Current Research Landscape and Emerging Trends for 3-(Aminomethyl)phenol Hydrochloride and its Analogues

The current research landscape for this compound is vibrant, with a focus on its use as a precursor for novel compounds with potential applications in medicinal chemistry and materials science. Researchers are actively exploring the synthesis of various analogues by modifying its core structure to achieve specific biological activities or material properties.

Recent studies have demonstrated the utility of this compound in creating new series of compounds with potential therapeutic applications. For example, it has been used as a starting material for the synthesis of benzyl (B1604629) guanidine (B92328) derivatives, which have been investigated for their antimicrobial properties. mdpi.com In another study, it served as a key building block for novel benzoxazolone derivatives that have shown potent inhibitory effects against carbonic anhydrases and acetylcholinesterase, enzymes implicated in various diseases. nih.gov

Furthermore, the aminomethylphenol scaffold is being incorporated into more complex molecular architectures. For instance, it has been used in the synthesis of amodiaquine (B18356) analogues to investigate their activity against SARS-CoV-2. jst.go.jp The compound also serves as a foundational element in the development of chromone-based structures, which are being explored as peptidomimetics. researchgate.net The versatility of this compound is highlighted by its use in various synthetic strategies, including Petasis-borono-Mannich reactions to create substituted aminomethyl phenol derivatives. mdpi.com

Emerging trends point towards the use of advanced catalytic methods to achieve more efficient and selective modifications of the aminomethylphenol core. This includes the development of transition-metal-free and ruthenium-catalyzed aminomethylation techniques. rsc.orgresearchgate.net These modern synthetic approaches are expanding the possibilities for creating diverse libraries of compounds for high-throughput screening and drug discovery.

Table 1: Recent Research Applications of this compound and its Analogues

| Analogue Class | Synthetic Application | Potential Biological/Chemical Activity | Reference |

|---|---|---|---|

| Benzyl guanidines | Guanylation of 3-(aminomethyl)phenol | Antimicrobial agents | mdpi.com |

| Benzoxazolones | Synthesis of novel derivatives from 3-(aminomethyl)phenol | Carbonic anhydrase and acetylcholinesterase inhibitors | nih.gov |

| Amodiaquine Analogues | Used as a building block for synthesis | Anti-SARS-CoV-2 activity | jst.go.jp |

| Chromone (B188151) Derivatives | Introduction of a primary aminomethyl group onto a 2-arylchromone scaffold | Peptidomimetics | researchgate.net |

| Substituted Aminomethyl Phenols | Petasis–borono-Mannich reaction | Diverse functionalized derivatives for various applications | mdpi.com |

Rationale for Investigating this compound as a Core Research Scaffold in Organic and Medicinal Chemistry

The rationale for the extensive investigation of this compound as a core research scaffold lies in its unique structural attributes, which make it an exceptionally versatile building block in synthetic chemistry. A "scaffold" in this context refers to a core molecular structure upon which a variety of functional groups can be appended to create a library of related compounds. mdpi.com

The key features of this compound that make it an ideal scaffold are:

Bifunctionality : The presence of both a nucleophilic aminomethyl group and a phenolic hydroxyl group allows for a wide range of chemical transformations at distinct points on the molecule. pubcompare.ai This enables the synthesis of a diverse array of derivatives.

Aromatic Core : The phenyl ring provides a rigid framework and can be further functionalized through electrophilic aromatic substitution reactions, adding another layer of potential diversification.

Strategic Positioning of Functional Groups : The meta-substitution pattern of the aminomethyl and hydroxyl groups influences the electronic properties and three-dimensional shape of the resulting derivatives, which can be crucial for biological activity and molecular recognition. nih.gov

Accessibility and Stability : As a commercially available and stable hydrochloride salt, it is a convenient and cost-effective starting material for research and development. tandfonline.comsigmaaldrich.com

These characteristics allow chemists to systematically modify the structure of this compound to explore structure-activity relationships (SAR). By creating a series of analogues with different substituents, researchers can identify the key molecular features responsible for a desired biological effect, such as enzyme inhibition or antimicrobial activity. nih.govnih.gov This scaffold-based approach is a cornerstone of modern drug discovery and materials science, enabling the efficient development of new molecules with tailored properties. mdpi.com The compound's utility is further underscored by its appearance in the structure of various biologically active agents, confirming the value of the aminomethylphenol motif. acs.orgresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4,9H,5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOPIURUTIVUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622122 | |

| Record name | 3-(Aminomethyl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-15-3 | |

| Record name | 3-(Aminomethyl)phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies and Molecular Design of 3 Aminomethyl Phenol Hydrochloride Derivatives

Impact of Phenolic Substitutions on Biological Activity and Target Selectivity

The substitution pattern on the phenolic ring of 3-(aminomethyl)phenol (B46038) derivatives plays a critical role in determining their biological activity and selectivity. Studies have shown that both the nature and position of substituents can dramatically alter the pharmacological profile of these compounds.

For instance, in a series of dual aromatase-sulfatase inhibitors, moving a halogen substituent from the ortho to the meta position relative to the sulfamate (B1201201) group resulted in a decrease in aromatase inhibition. nih.gov However, the introduction of a second halogen at the other meta position significantly improved the inhibitory activity against aromatase, with some dihalogenated derivatives being more potent than their ortho-halogenated counterparts. nih.gov This suggests that the electronic and steric properties of the substituents, as well as their specific placement on the phenolic ring, are crucial for optimal interaction with the target enzyme.

In another study focusing on triple uptake inhibitors, the position of a hydroxyl group on the phenyl ring was found to be a key determinant of activity. nih.gov A 3-hydroxy phenyl derivative exhibited a balanced triple reuptake inhibitory profile, with potent inhibition of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. nih.gov This highlights the importance of the hydroxyl group's ability to form specific hydrogen bonds within the binding sites of these transporters.

The following table summarizes the impact of various phenolic substitutions on the biological activity of 3-(aminomethyl)phenol derivatives based on reported research findings.

| Substituent/Modification | Position | Effect on Biological Activity | Reference |

| Halogen (F, Cl, Br) | meta | Decreased aromatase inhibition compared to ortho | nih.gov |

| Dihalogen (F, Cl) | meta, meta' | Significantly improved aromatase inhibition | nih.gov |

| Hydroxyl | 3-position | Balanced triple uptake inhibitory activity | nih.gov |

| Thiophene/Pyrrole | - | Dopamine-norepinephrine reuptake inhibitory activity | nih.gov |

| Methoxy | - | Generally preferable for cytotoxic activity over ethoxy/isopropoxy | nih.gov |

Influence of Aminomethyl Group Modifications on Receptor Interactions and Potency

Modifications to the aminomethyl group of 3-(aminomethyl)phenol derivatives have a profound impact on their receptor interactions and potency. The aminomethyl moiety often serves as a key pharmacophoric element, engaging in crucial interactions with the target protein.

Alterations to the amine itself, such as N-alkylation or incorporation into a heterocyclic ring, can significantly modulate activity. For instance, in a series of phenethylamine (B48288) derivatives, N-alkylation and the nature of the N-alkyl group had mixed effects on the affinity for the 5-hydroxytryptamine type 2A receptor, depending on the specific substitution pattern. researchgate.net

The introduction of bulky or polar groups to the aminomethyl nitrogen can also lead to changes in selectivity and potency. In a study of pyrazolo[4,3-c]pyridines, modifications to the substituent on the nitrogen of the pyrazole (B372694) ring, which is analogous to the aminomethyl nitrogen, showed that small alkyl groups maintained potency, while larger, more polar residues were less active. acs.org

Furthermore, the stereochemistry of the aminomethyl group and its surrounding atoms is often critical for biological activity. The spatial arrangement of the amine and its substituents can dictate the precise fit within a receptor's binding pocket, influencing both affinity and efficacy.

The table below illustrates how modifications to the aminomethyl group can influence the biological profile of these compounds.

| Modification to Aminomethyl Group | Effect on Biological Activity/Potency | Reference |

| N-Alkylation | Mixed effects on receptor affinity, dependent on substitution pattern | researchgate.net |

| Introduction of large, polar residues | Decreased potency in some pyrazolo[4,3-c]pyridines | acs.org |

| Incorporation into a heterocyclic ring | Can alter selectivity and potency | nih.gov |

| Stereochemistry | Critical for optimal receptor fit and activity | nih.gov |

Conformational Analysis and its Correlation with Biological Profiles

Computational analysis and experimental studies have revealed that a "folded" conformation is often crucial for the activity of certain classes of these derivatives, such as triple uptake inhibitors. nih.gov This folded arrangement allows for optimal positioning of key pharmacophoric features, such as the aromatic rings and the secondary nitrogen, to interact with the dopamine, serotonin, and norepinephrine transporters. nih.gov

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling has emerged as a powerful tool in the design and optimization of 3-(aminomethyl)phenol derivatives. By identifying the key chemical features responsible for biological activity, researchers can develop a three-dimensional model that guides the design of new, more potent, and selective ligands.

A typical pharmacophore model for a 3-(aminomethyl)phenol derivative might include:

A hydrogen bond donor feature representing the phenolic hydroxyl group.

A hydrogen bond acceptor or positive ionizable feature for the aminomethyl group.

An aromatic ring feature.

Hydrophobic features corresponding to other substituents.

These models are often developed based on a set of known active compounds and can be used to screen virtual libraries for new lead structures or to guide the modification of existing compounds. Ligand-based design strategies also involve considering the structure of the target protein, if known, to design molecules that fit optimally into the binding site. This structure-based approach can provide valuable insights into potential interactions and guide the rational design of novel inhibitors.

Exploration of Bioisosteric Replacements in Aminomethylphenol Scaffolds

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govresearchgate.net In the context of aminomethylphenol scaffolds, this involves replacing the phenol (B47542) group or the aminomethyl group with other functional groups that have similar physical or chemical properties. cambridgemedchemconsulting.com

For example, the phenolic hydroxyl group can be replaced by other hydrogen bond donors or acceptors, such as a hydroxytriazole or a benzimidazolone. researchgate.netrsc.org These replacements can lead to compounds with improved metabolic stability or altered receptor binding profiles. researchgate.net The goal of such a replacement is to create a new molecule that retains the desired biological activity while potentially offering advantages in terms of drug-like properties. cambridgemedchemconsulting.com

Similarly, the aminomethyl group can be replaced with other linkers or functional groups that maintain the appropriate distance and orientation between the aromatic ring and the interacting moiety. The exploration of bioisosteric replacements has proven to be a valuable tool for optimizing the properties of 3-(aminomethyl)phenol derivatives and for discovering novel chemical entities with improved therapeutic potential.

Mechanistic Investigations of Biological Activity and Chemical Reactivity

Molecular Mechanisms of Interaction with Biological Targets

The biological effects of 3-(Aminomethyl)phenol (B46038) hydrochloride and its derivatives are rooted in their interactions with specific molecular targets within biological systems. These interactions can lead to the modulation of enzyme activity, receptor signaling, and involvement in various biochemical pathways.

Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org 3-(Aminomethyl)phenol hydrochloride and its structural analogs have been investigated as potential enzyme inhibitors. The presence of both a hydroxyl group and an amine group is crucial for their binding affinity and specificity towards the active sites of enzymes, which can modulate their catalytic functions.

Derivatives of aminomethyl phenols have shown the potential to inhibit certain enzymes involved in metabolic pathways. For instance, some phenolic compounds are known to act as inhibitors for enzymes, and the introduction of an aminomethyl group can enhance this activity. The mechanism often involves the formation of hydrogen bonds and electrostatic interactions between the inhibitor and the enzyme's active site, preventing the substrate from binding or the enzyme from catalyzing the reaction. The oxadiazole derivatives of aminomethyl phenols, for example, can interact with and modulate the activity of various enzymes.

Receptor Binding and Modulation

The interaction of this compound derivatives with cellular receptors is another key aspect of their biological activity. These interactions can either activate or inhibit receptor function, leading to a cascade of downstream cellular effects.

Some derivatives of 3-(Aminomethyl)phenol have been found to modulate receptor activity, particularly in neurological pathways. For example, 3-(Aminomethyl)phenol itself has been observed to reduce prefrontal dopamine (B1211576) levels, suggesting an interaction with dopamine receptors or related pathways. glpbio.commedchemexpress.com The binding of these compounds to receptors is often driven by the formation of specific interactions, such as hydrogen bonds and electrostatic interactions, facilitated by the aminomethyl and phenolic hydroxyl groups. In the context of opioid receptors, derivatives of 3-(aminomethyl)phenol have been designed to target distinct subpockets of the orthosteric site, leading to G protein-biased signaling. elifesciences.org This highlights the potential for these compounds to act as selective modulators of receptor function.

Involvement in Specific Biochemical Pathways

The biological effects of this compound can also be attributed to its involvement in specific biochemical pathways. By interacting with key components of these pathways, it can influence cellular processes such as signal transduction and metabolic regulation.

Derivatives of 3-(Aminomethyl)phenol have been implicated in various cellular pathways. For example, some have been investigated for their potential to modulate pathways involved in cancer cell proliferation and inflammatory responses. evitachem.com The mechanism can involve the inhibition of crucial enzymes like cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells. smolecule.com Furthermore, intermediates in the methyl-transfer pathway, which are structurally related to 3-(Aminomethyl)phenol, play a critical role in processes like demyelination. ucl.ac.uk

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is largely dictated by the presence of the nucleophilic amine moiety and the reactive phenolic hydroxyl group. These functional groups allow the compound to participate in a variety of chemical transformations.

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in this compound is nucleophilic, meaning it can donate its lone pair of electrons to an electrophile. This reactivity allows it to participate in a range of chemical reactions.

The amine moiety can undergo nucleophilic substitution reactions with various electrophiles. evitachem.com For example, it can react with alkyl halides. The nucleophilicity of amines generally increases with the number of alkyl groups, but is also sensitive to steric hindrance. masterorganicchemistry.com The amine group can also participate in condensation reactions with aldehydes and ketones to form imines. evitachem.com Furthermore, the aminomethyl group can engage in Mannich-type reactions, where it reacts with an aldehyde and an active hydrogen-containing compound. bch.roresearchgate.net The reactivity of the amine can be influenced by the pH of the solution; in its protonated ammonium (B1175870) salt form, its nucleophilicity is significantly reduced. scispace.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts another dimension to the chemical reactivity of this compound. This group can undergo reactions typical of phenols, such as electrophilic aromatic substitution and oxidation.

The hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. However, the positions available for substitution are influenced by the other substituents on the ring. bch.ro The phenolic hydroxyl group can also be oxidized to form quinones using various oxidizing agents. evitachem.com Additionally, the phenol (B47542) can participate in the Mannich reaction, where an aminomethyl group is introduced onto the aromatic ring, typically ortho to the hydroxyl group. bch.ro The acidity of the phenolic proton can be influenced by intramolecular hydrogen bonding with the adjacent aminomethyl group, especially in its protonated form. scispace.com

Photodeamination Mechanisms and Quinone Methide Formation

The photochemical reactivity of aminomethylphenols, including 3-(aminomethyl)phenol, is characterized by the photo-induced cleavage of the C-N bond, a process known as photodeamination. rsc.orgresearchgate.net This reaction proceeds via the formation of a highly reactive intermediate species called a quinone methide (QM). scispace.com The generation of QMs from aminomethylphenol derivatives is a key process that underlies their potential applications, particularly in biological systems where QMs can act as alkylating agents. researchgate.netscispace.com

Upon absorption of UV light, typically around 254 nm, the aminomethylphenol molecule is promoted to an electronically excited state (S1). rsc.orgnih.gov The mechanism of the subsequent deamination can differ depending on the specific structure and the pH of the environment. For aminomethyl p-cresol (B1678582) derivatives, studies have shown that the free amine and the corresponding ammonium salt exhibit different photoreactivity. scispace.com The deamination is most efficient when the monoamine is in its zwitterionic form or when a diamine is in a monocationic state. scispace.com

The process can be described as an ultrafast, adiabatic reaction occurring on the S1 potential energy surface. nih.govhku.hk This means the reaction from the excited precursor to the excited quinone methide, QM(S1), happens very rapidly and without detectable intermediates along the pathway. nih.govhku.hk Femtosecond transient absorption spectroscopy has been instrumental in observing these ultrafast processes, detecting the formation of the excited state QM(S1) directly from the photo-excited cresol (B1669610) derivative. hku.hk

The general mechanism can be summarized as follows:

Photoexcitation: The aminomethylphenol absorbs a photon, transitioning to an excited singlet state.

Deamination: In the excited state, the C-N bond becomes labile, leading to its cleavage. This results in the elimination of the amine group (e.g., dimethylamine) and the formation of the quinone methide. rsc.orgscispace.com

Nucleophilic Attack: The newly formed quinone methide is a potent electrophile. It can readily react with various nucleophiles present in the solution, such as water, alcohols, or biological nucleophiles like amino acids or DNA bases. rsc.orgscispace.com For instance, in methanol (B129727), a photomethanolysis product is formed. rsc.orgmdpi.com The lifetime of these QMs can range from microseconds to milliseconds, depending on the structure and the environment. rsc.orgscispace.com

This photochemical generation of quinone methides is a versatile method for creating these reactive species under mild conditions, which is particularly advantageous for studying their biological effects. researchgate.net

Metabolic Transformation Pathways of Aminomethylphenols in Preclinical Models

The metabolic fate of compounds containing the aminomethylphenol moiety has been investigated in various preclinical models, including mice, rats, dogs, and monkeys, as well as in vitro using hepatocytes from these species and humans. asm.orgnih.govacs.org These studies reveal that the metabolic pathways and the resulting metabolite profiles can exhibit significant species-dependent differences. nih.govacs.org

For the aminomethylphenol antimalarial agent JPC-3210, in vitro studies using hepatocytes showed that the compound is generally stable, with oxidation and glucuronidation being the primary metabolic routes. asm.org Rat hepatocytes were found to be the most metabolically active compared to those from mice, dogs, monkeys, and humans. asm.org

In a comprehensive study of DPC 423, a compound containing a 3-(aminomethyl)phenyl group, a wide array of metabolites was identified, particularly in rodents. nih.govacs.org The metabolic transformations observed in these preclinical models can be categorized as follows:

Phase I Reactions (Oxidation):

Oxidation of the aminomethyl group: The primary amine can be oxidized by enzymes like monoamine oxidase (MAO) to form an aldehyde intermediate. nih.gov This aldehyde is often unstable and is further oxidized to the corresponding carboxylic acid. nih.govacs.org

Hydroxylation: The aromatic ring or other parts of the molecule can undergo hydroxylation to form phenol metabolites. nih.govacs.org

N-Oxidation: The nitrogen of the benzylamine (B48309) can be sequentially oxidized to a hydroxylamine (B1172632) and then a nitroso intermediate, which can rearrange to form an oxime. nih.gov

Phase II Reactions (Conjugation):

Glucuronidation: This is a major pathway where glucuronic acid is attached to hydroxyl groups (O-glucuronide) or the amine itself (N-carbamyl glucuronide), increasing water solubility for excretion. asm.orgnih.govacs.org

Sulfation: A sulfamate (B1201201) conjugate can be formed by the direct coupling of a sulfate (B86663) group to the nitrogen of the benzylamine moiety. nih.govacs.org

Glutathione Conjugation: The parent compound or its metabolites can form reactive intermediates (e.g., epoxides) that are then detoxified by conjugation with glutathione. nih.govacs.org

Amino Acid Conjugation: Novel glutamate (B1630785) conjugates have also been identified as metabolites. nih.govacs.org

The following table summarizes the key metabolic pathways and resulting metabolites for compounds containing the aminomethylphenol structure, as observed in preclinical models.

| Metabolic Pathway | Intermediate/Enzyme | Resulting Metabolite | Preclinical Model(s) of Observation | Reference(s) |

| Oxidation | Monoamine Oxidase (MAO) | Aldehyde, Carboxylic Acid | Mice, Rats, Dogs | nih.govacs.org |

| Oxidation | Cytochrome P450 | Oxidized Metabolites (e.g., Hydroxylated) | Mouse, Dog, Monkey, Human (in vitro) | asm.org |

| N-Oxidation | Not specified | Hydroxylamine, Nitroso, Oxime | Rats | nih.gov |

| Glucuronidation | UGTs | O-Glucuronide, Acyl Glucuronide, Carbamyl Glucuronide | Rats, Dogs, Humans, Monkeys (in vitro) | asm.orgnih.govacs.org |

| Sulfation | Sulfotransferases | Sulfamate Conjugate | Rats | nih.govacs.org |

| Glutathione Conjugation | GSTs | Glutathione Adducts | Rats | nih.govacs.org |

| Amino Acid Conjugation | Not specified | Glutamate Conjugates | Rats | nih.govacs.org |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation or its approximations to determine its electronic structure. These methods can predict molecular geometry, vibrational frequencies, and various electronic properties that govern the reactivity and interactions of 3-(Aminomethyl)phenol (B46038) hydrochloride.

For instance, DFT calculations can be used to compute properties like standard enthalpies of formation, bond dissociation energies, and gas-phase acidities. researchgate.net The calculated values for aminophenol isomers have shown excellent agreement with experimental data, validating the reliability of this approach. researchgate.net The stabilization of aminophenol derivatives through internal hydrogen bonding can also be analyzed using DFT. researchgate.net

Table 1: Calculated Thermodynamic and Electronic Properties of 3-(Aminomethyl)phenol using DFT (B3LYP/6-311++G(d,p))

| Property | Calculated Value | Unit |

| Enthalpy of Formation (gas phase) | -150.5 | kJ/mol |

| O-H Bond Dissociation Energy | 350.2 | kJ/mol |

| N-H Bond Dissociation Energy | 390.8 | kJ/mol |

| Dipole Moment | 2.5 | Debye |

| Ionization Potential | 8.2 | eV |

| Electron Affinity | -0.3 | eV |

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations for a molecule of this type.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For 3-(Aminomethyl)phenol hydrochloride, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO densities across the molecule indicates which atoms are most involved in chemical reactions. The phenolic hydroxyl and the amino group are expected to be primary sites of reactivity, which can be confirmed by visualizing the HOMO and LUMO surfaces. researchgate.net

Table 2: Frontier Molecular Orbital Properties of 3-(Aminomethyl)phenol

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Energy Gap (ΔE) | 8.0 |

Note: This data is hypothetical and serves to illustrate the output of an FMO analysis.

Molecular Docking Simulations for Protein-Ligand Interactions and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. pensoft.netnih.gov This method is instrumental in structure-based drug design for predicting the binding mode and estimating the binding affinity of a small molecule like this compound to a biological target. nih.gov By simulating the interaction between the ligand and the active site of a protein, molecular docking can help elucidate the mechanism of action and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In a typical molecular docking workflow, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and the ligand is "docked" into the binding site. nih.gov The results are then scored based on the predicted binding energy, with lower scores generally indicating a more favorable interaction. For example, derivatives of 3-(Aminomethyl)phenol could be docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) or other therapeutic targets to assess their inhibitory potential.

Table 3: Illustrative Molecular Docking Results for 3-(Aminomethyl)phenol against Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.2 | Arg120, Tyr355, Ser530 |

| Monoamine Oxidase A (MAO-A) | 2BXS | -6.8 | Tyr407, Tyr444, Phe208 |

| Tyrosinase | 5M8M | -6.5 | His244, His259, His263 |

Note: This table presents hypothetical data to demonstrate the potential outcomes of molecular docking studies.

Molecular Dynamics Simulations for Conformational Sampling and Receptor-Ligand Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules, offering insights into conformational changes, ligand binding stability, and the influence of solvent. researchgate.net

For this compound, MD simulations can be used to study its conformational flexibility in an aqueous environment, which is crucial for understanding its bioavailability. When complexed with a protein target, MD simulations can assess the stability of the predicted binding pose from molecular docking. mdpi.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be calculated to quantify the stability of the protein-ligand complex and the flexibility of individual residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminomethylphenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

A QSAR study on aminomethylphenol derivatives would involve several steps:

Data Set Preparation: A series of aminomethylphenol analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a model that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques. frontiersin.org

The resulting QSAR model can provide insights into the structural features that are important for the desired biological activity. For instance, a model might indicate that increasing hydrophobicity or adding a specific substituent at a particular position enhances activity.

Table 4: Example of a QSAR Model for a Series of Aminomethylphenol Derivatives

| Descriptor | Coefficient | Contribution to Activity |

| LogP (Lipophilicity) | +0.45 | Positive |

| Molecular Weight | -0.12 | Negative |

| Number of Hydrogen Bond Donors | +0.28 | Positive |

| Dipole Moment | +0.15 | Positive |

Note: This table illustrates a hypothetical QSAR model and the influence of different descriptors.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach can be either structure-based (relying on docking) or ligand-based (relying on the similarity to known active compounds). researchgate.net

For this compound, a virtual screening campaign could be initiated to discover novel derivatives with improved properties. For example, a pharmacophore model could be built based on the key interaction features of 3-(Aminomethyl)phenol in a protein's active site. This model would then be used to screen a database of millions of compounds to find those that match the pharmacophore. researchgate.net Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for chemical synthesis and biological testing. nih.gov This iterative process of computational design and experimental validation is central to modern lead optimization efforts. frontiersin.orgfrontiersin.org

Applications in Medicinal Chemistry and Chemical Biology Research

Role as a Synthetic Intermediate in Pharmaceutical Development

3-(Aminomethyl)phenol (B46038) hydrochloride is a versatile synthetic intermediate utilized in the preparation of various pharmaceutical compounds. pubcompare.ai Its bifunctional nature, possessing both a reactive aminomethyl group and a phenolic hydroxyl group, allows for its incorporation into a diverse range of molecular scaffolds. This makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. pubcompare.ai

A notable application of 3-(Aminomethyl)phenol hydrochloride is in the synthesis of the analgesic drug Tapentadol . tdcommons.orgresearchgate.netepo.org Tapentadol is a centrally-acting analgesic with a dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor. researchgate.net The synthesis of Tapentadol often involves the use of 3-(aminomethyl)phenol or its derivatives as a key precursor. tdcommons.orgresearchgate.netpatsnap.com

Similarly, this compound serves as an intermediate in the synthesis of Safinamide , a drug used in the treatment of Parkinson's disease. mdpi.comacs.org Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor. mdpi.com The synthesis of Safinamide and its salts, such as Safinamide mesylate, can utilize 3-(aminomethyl)phenol derivatives as starting materials. mdpi.comufrgs.br

The utility of this compound as a synthetic intermediate is further highlighted by its use in the creation of various other molecules of medicinal interest. For instance, it is a precursor in the synthesis of certain substituted aminomethylphenol derivatives that have been investigated for their biological activities. researchgate.net

Exploration as a Lead Compound for Novel Therapeutic Agents

The inherent structural features of this compound have made it and its derivatives attractive scaffolds for the discovery of new therapeutic agents across various disease areas.

Antidepressant Activity Studies (e.g., Triple Uptake Inhibition)

Derivatives of 3-(aminomethyl)phenol have been explored for their potential as antidepressants, particularly as triple uptake inhibitors (TUIs). TUIs are designed to simultaneously block the reuptake of serotonin (B10506) (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT), three key neurotransmitters implicated in the pathophysiology of depression. ncats.ionih.govnih.gov The hypothesis is that by targeting all three monoamine transporters, TUIs may offer a broader spectrum of efficacy and a faster onset of action compared to more selective agents like SSRIs. nih.govnih.gov

Structure-activity relationship (SAR) studies on aminomethylphenol derivatives have identified compounds with potent triple reuptake inhibitory activity. nih.govscispace.com For example, certain 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol derivatives have demonstrated significant inhibitory activity at all three monoamine transporters. nih.gov These findings suggest that the aminomethylphenol scaffold can be chemically modified to fine-tune the affinity and selectivity for DAT, SERT, and NET, leading to the development of novel antidepressant candidates. nih.govnih.gov

| Compound Type | Target | Activity Profile | Reference |

| Aminomethylphenol Derivatives | SERT, NET, DAT | Triple Uptake Inhibition | ncats.ionih.gov |

| 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol derivatives | SERT, NET, DAT | Triple Uptake Inhibition | nih.govscispace.com |

Antimalarial Activity Research

The aminomethylphenol scaffold has been a subject of investigation in the search for new antimalarial agents. Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel therapeutics. nih.gov

Research has shown that certain aminomethylphenol derivatives exhibit potent in vitro and in vivo antimalarial activity. nih.govparahostdis.org For example, a compound designated as SAM13-2HCl, a derivative of SKM13, demonstrated significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. parahostdis.org Another aminomethylphenol compound, JPC-2997, has also shown high activity against various P. falciparum lines. nih.gov The mechanism of action of these compounds is an area of ongoing research, but their efficacy suggests that the aminomethylphenol core is a promising starting point for the design of new antimalarial drugs. nih.govparahostdis.org

| Compound/Derivative | Plasmodium falciparum Strain(s) | Activity | Reference |

| SAM13-2HCl | 3D7 (chloroquine-sensitive), K1 (chloroquine-resistant) | Antimalarial | parahostdis.org |

| JPC-2997 | D6 (chloroquine-sensitive), W2 (chloroquine-resistant), TM90-C2B (multidrug-resistant) | Antimalarial | nih.gov |

| 1,3,5-Tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives | W2, 3D7 | Antimalarial | mdpi.com |

Antimicrobial Activity Investigations

The aminomethylphenol structure has also been explored for its potential antimicrobial properties. The rise of antibiotic-resistant bacteria is a critical public health concern, driving the search for new classes of antibacterial agents. researchgate.netscielo.org.za

Studies have shown that some azomethine and aminomethylphenol derivatives exhibit moderate to good activity against Gram-positive bacteria, including Staphylococcus aureus and Micrococcus luteus. researchgate.netresearchgate.net The antimicrobial activity of these compounds is thought to be related to their chemical structure, although the precise mechanisms are still under investigation. scielo.org.zaresearchgate.net The phenol (B47542) moiety, in particular, is believed to play a role in the observed antibacterial effects. researchgate.net

| Compound Type | Bacterial Strain(s) | Activity | Reference |

| Azomethine and Aminomethylphenol Derivatives | Staphylococcus aureus, Micrococcus luteus | Antibacterial | researchgate.netresearchgate.net |

| Lipophilic Phenols and Naphthols | Gram-positive bacteria | Antimicrobial | scielo.org.za |

Neuroprotective Agent Development (based on related phenolic compounds)

The phenolic component of this compound suggests its potential as a scaffold for the development of neuroprotective agents. Phenolic compounds are known for their antioxidant properties, which can help mitigate oxidative stress, a key factor in the pathogenesis of various neurodegenerative diseases. nih.govresearchgate.net

Research into related phenolic compounds has demonstrated their potential to protect neurons from damage. For instance, some phenolic derivatives have been shown to inhibit acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. Furthermore, studies on compounds like AM-36, a novel neuroprotective agent, have shown that it can reduce the formation of reactive oxygen species and subsequent neuronal damage in models of stroke. nih.gov While direct studies on this compound for neuroprotection are less common, the established neuroprotective effects of related phenolic structures provide a strong rationale for its exploration in this area. researchgate.netnih.gov

| Compound Type | Proposed Mechanism/Target | Potential Application | Reference |

| Phenolic Compounds | Antioxidant, Acetylcholinesterase Inhibition | Neurodegenerative Diseases | researchgate.net |

| AM-36 | Reduction of Reactive Oxygen Species | Stroke | nih.gov |

| 3-Aminomethylindoles | PP2A Activation, Calcium Channel Blockade | Alzheimer's Disease | nih.gov |

Use as a Biochemical Probe or Chemical Tool in Biological Systems

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable biochemical probes and chemical tools for studying biological systems. researchgate.net The ability to introduce this molecule into more complex structures allows for the creation of probes to investigate enzyme mechanisms, protein modifications, and other cellular processes.

For example, the unique structural characteristics of aminomethylphenol derivatives make them suitable for use in biochemical assays and for studying enzyme-substrate interactions. The aminomethyl group can participate in interactions within the active sites of enzymes, providing insights into their function and inhibition. This makes them useful for the rational design of more potent and selective enzyme inhibitors.

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation of 3-(Aminomethyl)phenol (B46038) Hydrochloride and its Derivatives

Spectroscopic techniques are fundamental in determining the molecular structure of 3-(Aminomethyl)phenol hydrochloride. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that act as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the structural integrity.

In a typical ¹H NMR spectrum of a derivative like 2-methoxy-5-((phenylamino)methyl)phenol, distinct signals corresponding to the different types of protons are observed. mdpi.com For instance, the protons of the aminomethyl group (-CH₂NH-) would appear at a characteristic chemical shift, while the aromatic protons on the phenol (B47542) ring would resonate in a different region of the spectrum. mdpi.com Two-dimensional (2D) NMR techniques, such as COSY and HMQC, can be employed to establish connectivity between protons and carbons, further confirming the molecular structure.

Table 1: Representative NMR Data for a 3-(Aminomethyl)phenol Derivative

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5-7.5 | 115-160 |

| Aminomethyl (-CH₂-) | ~4.2 | ~45 |

| Phenolic OH | Variable | - |

| Amine NH | Variable | - |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. The resulting spectrum provides a unique fingerprint based on the functional groups present. For this compound, characteristic absorption bands are expected for the O-H (phenol), N-H (amine hydrochloride), C-N, and C-O bonds, as well as the aromatic C-H and C=C bonds. The IR spectrum of a related compound, 3-aminophenol (B1664112) hydrochloride, shows characteristic peaks that can be used for comparison. nih.gov The analysis is often performed using a KBr pellet technique. nist.gov

Table 2: Typical IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Amine N-H (as hydrochloride) | Stretching | 2500-3200 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (-CH₂-) | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1020-1250 |

| C-O | Stretching | 1200-1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions are influenced by the solvent and the pH of the solution. For instance, the phenolic absorption of a related derivative is monitored around 270–290 nm. UV-Vis spectroscopy is particularly useful for quantitative analysis and for studying degradation pathways.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of this compound. Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules like this compound, allowing for the observation of the molecular ion with minimal fragmentation. ESI-MS is crucial for identifying the compound and its degradation products in complex mixtures. aip.org

Crystallographic Studies and Solid-State Analysis

The arrangement of molecules in the solid state significantly influences the physical properties of a compound. Crystallographic studies provide definitive information about the three-dimensional structure of this compound.

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For derivatives of 3-(Aminomethyl)phenol, XRD studies have revealed how molecules pack in the crystal lattice, often forming extensive hydrogen-bonded networks. mdpi.comweizmann.ac.il These interactions play a critical role in the stability and physical properties of the solid.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used in modern crystallography to visualize and quantify the various intermolecular interactions within a crystal lattice. iitg.ac.innih.gov This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules interact with their neighbors. The analysis generates a unique three-dimensional surface for a molecule, color-coded to highlight different types of intermolecular contacts and their relative strengths.

For a molecule like this compound, which contains a hydroxyl group (-OH), a protonated aminomethyl group (-CH₂NH₃⁺), and a chloride ion (Cl⁻), a variety of strong intermolecular forces are expected. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution from a given molecule to the total electron density is equal to the sum of contributions from all other molecules.

Key features of the analysis include:

d_norm surfaces : These surfaces are mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate close contacts, typically corresponding to hydrogen bonds, which are shorter than the sum of the van der Waals radii of the interacting atoms. nih.gov Blue regions represent longer contacts. For this compound, prominent red spots would be anticipated, corresponding to the strong hydrogen bonds involving the phenolic hydroxyl group, the ammonium (B1175870) group, and the chloride anion.

2D Fingerprint Plots : These plots summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside (d_e). nih.gov Each type of interaction (e.g., O···H, H···H, C···H) creates a characteristic pattern on the plot, and the relative area of these patterns corresponds to the percentage contribution of that interaction to the total crystal packing. ajol.info

In the crystal structure of related amino-phenolic compounds, Hirshfeld analysis reveals that hydrogen bonding (N-H···O, O-H···N, O-H···O) and H···H contacts are often the most significant contributors to crystal packing stability. nih.govnih.gov For this compound, the analysis would quantify the contributions of various interactions, which are critical for understanding its crystal engineering and solid-state properties.

Table 1: Expected Intermolecular Interactions for this compound via Hirshfeld Surface Analysis

| Interaction Type | Description | Expected Significance |

|---|---|---|

| O-H···Cl / N-H···Cl | Strong hydrogen bonds between the hydroxyl/ammonium groups and the chloride ion. | High (Visible as prominent sharp spikes on the 2D fingerprint plot). |

| O-H···N / N-H···O | Hydrogen bonds between the hydroxyl and amino groups of adjacent molecules. | High (Visible as distinct "wings" on the fingerprint plot). |

| H···H | Van der Waals forces between hydrogen atoms. | High (Typically the largest contribution by surface area). ajol.info |

| C-H···π | Weak hydrogen bonds involving the aromatic ring. | Moderate. |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is a fundamental technique in chemical research for separating, identifying, and purifying components of a mixture. For this compound, both HPLC and TLC are routinely used to assess purity after synthesis and to monitor the progress of chemical reactions.

HPLC is a highly sensitive and quantitative technique used to determine the purity of pharmaceutical compounds and intermediates. ajol.info For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (like C18) propelled by a polar mobile phase. academicjournals.org

The purity of 3-(Aminomethyl)phenol is often reported to be greater than 98.0% as determined by HPLC. tcichemicals.com The separation is based on the compound's polarity. More polar impurities will elute faster, while less polar impurities will be retained longer on the column, resulting in different retention times. A pure compound will ideally show a single, sharp, and symmetrical peak in the chromatogram. indexcopernicus.com The area of the peak is proportional to the concentration of the compound, allowing for precise quantification.

Table 2: Typical Research-Grade RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). ajol.info |

| Flow Rate | 1.0 mL/min indexcopernicus.com |

| Detection | UV detector, typically monitoring at a wavelength around 270-280 nm due to the phenolic chromophore. academicjournals.org |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) indexcopernicus.com |

| Injection Volume | 5-20 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique used to assess purity, identify compounds, and monitor reaction progress. ualberta.ca The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel coated onto a plate of glass or aluminum. iitg.ac.in

To analyze this compound, a small spot of a dilute solution of the compound is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. moph.go.th A pure compound should result in a single spot. ualberta.ca The presence of multiple spots indicates impurities. The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. moph.go.th Because of the amino group, spots can be visualized using a ninhydrin (B49086) stain, which produces a characteristic purple or yellow color. iitg.ac.in

Table 3: General Research Parameters for TLC Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates ualberta.ca |

| Mobile Phase (Eluent) | A mixture of a polar and a less polar solvent, e.g., Dichloromethane/Methanol (B129727) or Ethyl Acetate/Hexane with a small amount of triethylamine (B128534) to prevent peak tailing. |

| Application | Spotting a solution of the compound in a solvent like methanol onto the baseline. |

| Visualization | UV light (at 254 nm) or staining with an appropriate reagent (e.g., ninhydrin, iodine vapor). iitg.ac.in |

Thermal Analysis Techniques for Research into Material Properties

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. iitk.ac.in For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing its material properties. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. filab.fr A DSC thermogram can reveal key thermal events:

Melting Point (T_m) : An endothermic event (requires heat) that appears as a distinct peak on the DSC curve, indicating the temperature at which the crystalline solid melts into a liquid.

Glass Transition (T_g) : A change in heat capacity that appears as a step in the baseline, characteristic of amorphous or semi-crystalline materials.

Crystallization (T_c) : An exothermic event (releases heat) observed upon cooling from the melt.

Decomposition : An endo- or exothermic event, often overlapping with melting at higher temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. iitk.ac.in It is used to determine the thermal stability and composition of materials. A TGA curve for this compound would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. For a hydrochloride salt, an initial mass loss might correspond to the loss of HCl, followed by the decomposition of the organic aminophenol structure at higher temperatures.

Table 4: Expected Thermal Properties of this compound from Thermal Analysis

| Technique | Property Measured | Expected Observation for this compound |

|---|---|---|

| DSC | Melting Point (T_m) | A sharp endothermic peak corresponding to the melting of the crystalline solid. |

| TGA | Decomposition Temperature (T_d) | A curve showing mass loss, with the onset temperature indicating the beginning of thermal degradation. nih.gov |

| TGA | Thermal Stability | The temperature range over which the compound remains stable with no significant mass loss. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Aminomethylphenols

The synthesis of aminomethylphenol derivatives is an area of active research, with a strong emphasis on developing efficient and environmentally benign methods. ingentaconnect.com A significant advancement in this area is the use of the Petasis borono–Mannich (PBM) reaction. This multicomponent reaction offers a powerful and versatile platform for creating substituted amines by coupling a carbonyl compound, an amine, and a boronic acid. researchgate.netdntb.gov.ua

Recent studies have demonstrated the successful synthesis of various aminomethylphenol derivatives using the PBM reaction. ingentaconnect.com One notable approach involves a catalyst-free synthesis in cyclopentyl methyl ether (CPME), a greener solvent alternative. This method is advantageous as it avoids the use of toxic organic solvents and any additional catalysts, resulting in clean reaction profiles and high yields. ingentaconnect.com The reaction of salicylaldehyde, a secondary amine, and an arylboronic acid proceeds smoothly under these conditions to produce the desired aminomethylphenol derivatives. ingentaconnect.com

Another innovative approach utilizes magnetic iron oxide nanoparticles (Fe₃O₄) as a recoverable and reusable catalyst for the Petasis reaction. mdpi.com This method not only provides good to excellent yields of aminomethylphenol derivatives bearing a piperidine (B6355638) moiety but also aligns with green chemistry principles by allowing for the easy separation and recycling of the catalyst. mdpi.com Microwave-assisted synthesis has also been explored as a solvent-free method to accelerate the reaction and improve yields. mdpi.com

These methodologies represent a significant step forward from classical synthetic routes, offering reduced reagent excess, increased environmental friendliness, and the potential for large-scale production of these important building blocks. researchgate.net

Table 1: Comparison of Novel Synthetic Methodologies for Aminomethylphenols

| Methodology | Key Features | Advantages |

|---|---|---|

| Catalyst-Free Petasis Reaction in CPME | Utilizes cyclopentyl methyl ether (CPME) as a green solvent; no catalyst required. ingentaconnect.com | Avoids toxic solvents and catalysts, clean reaction, high yields, easy operation. ingentaconnect.com |

| Magnetic Nanoparticle-Catalyzed Petasis Reaction | Employs magnetic Fe₃O₄ nanoparticles as a recyclable catalyst. mdpi.com | High efficiency, catalyst is easily recoverable and reusable for multiple cycles. mdpi.com |

| Microwave-Assisted Petasis Reaction | Solvent-free conditions under microwave irradiation. mdpi.com | Rapid reaction times, high yields (44-96%). mdpi.com |

Advanced SAR Exploration and Rational Drug Design for Unmet Medical Needs

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically exploring how modifications to a molecule's structure impact its biological activity. oncodesign-services.com For aminomethylphenol compounds, advanced SAR exploration is crucial for optimizing their therapeutic potential and addressing unmet medical needs. This process involves designing and testing a series of related compounds to identify the key structural features that govern potency, selectivity, and safety. oncodesign-services.com

Rational drug design leverages this SAR data, along with detailed knowledge of a biological target's three-dimensional structure, to create molecules specifically designed to interact with that target. immutoscientific.comresearchgate.net This approach significantly increases the probability of developing effective and safe drugs while saving time and resources compared to traditional trial-and-error methods. immutoscientific.com Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are vital for elucidating the target structure, which then guides the design of new aminomethylphenol derivatives. immutoscientific.com

In the context of neurodegenerative diseases like Parkinson's, researchers are using rational design to develop multifunctional molecules. wayne.edu By understanding the SAR of D2/D3 receptor agonists, scientists can incorporate additional properties, such as metal chelation and antioxidant capabilities, into the aminomethylphenol scaffold to combat the complex pathology of the disease. wayne.edu This targeted approach aims to create disease-modifying agents that go beyond symptomatic treatment. wayne.edu

Integration of Artificial Intelligence and Machine Learning in Aminomethylphenol Compound Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery, and the design of aminomethylphenol compounds is no exception. nih.gov These computational tools can process vast datasets to identify promising drug candidates, predict their properties, and optimize their structures with a speed and accuracy previously unattainable. researchgate.netmdpi.com

Furthermore, AI can significantly accelerate the optimization of reaction pathways for synthesizing these compounds, reducing the number of required steps and the use of solvents, which contributes to more sustainable manufacturing processes. mdpi.com ML models can also predict crucial pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), helping to identify candidates with a higher likelihood of success in clinical trials. mdpi.com While still an emerging field, the application of AI to predict the 3D structure of protein targets and how they interact with ligands like aminomethylphenols holds immense promise for the future of rational drug design. nih.govmdpi.com

Exploration of Multifunctional Derivatives with Synergistic Biological Activities

There is a growing interest in developing multifunctional or polypharmacological drugs that can act on multiple targets simultaneously. This strategy is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple pathological pathways are involved. wayne.edumdpi.com The aminomethylphenol scaffold provides a versatile platform for creating such multifunctional derivatives.

Research in Parkinson's disease, for example, focuses on designing single molecules that combine D2/D3 receptor agonism with antioxidant properties, iron-chelating capabilities, and the ability to inhibit the aggregation of alpha-synuclein (B15492655) protein. wayne.edu This hybrid drug development approach aims to address the multifaceted nature of the disease's pathogenesis, potentially leading to more effective, disease-modifying treatments. wayne.edu

The design of these molecules is a prime example of rational drug design, where different pharmacophores (the parts of a molecule responsible for its biological activity) are integrated into a single chemical entity. The goal is to achieve synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual actions. This approach can also potentially reduce the pill burden for patients and minimize drug-drug interactions associated with combination therapies.

Green Chemistry Approaches and Sustainable Synthesis of Aminomethylphenol Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals, including aminomethylphenol compounds, to minimize environmental impact and enhance economic efficiency. rsc.org This involves designing processes that reduce waste, use less hazardous substances, and are more energy-efficient. mdpi.com

As highlighted previously, the development of catalyst-free and solvent-free reaction conditions for the synthesis of aminomethylphenols is a key focus. ingentaconnect.commdpi.com The use of greener solvents like cyclopentyl methyl ether (CPME) instead of hazardous alternatives is a prime example of this trend. ingentaconnect.comresearchgate.net Similarly, employing reusable catalysts, such as magnetic nanoparticles, aligns with the green chemistry goal of waste reduction. mdpi.comresearchgate.net

Microwave-assisted synthesis is another green technology that can offer remarkably short reaction times, high yields, and reduced solvent use compared to conventional heating methods. mdpi.com Looking forward, the combination of multicomponent reactions like the Petasis reaction with green solvents and energy sources will continue to be an important area of research for the sustainable production of aminomethylphenol compounds and their derivatives. researchgate.netdntb.gov.ua

Q & A

Q. What are the validated analytical methods for assessing the purity of 3-(Aminomethyl)phenol hydrochloride in research settings?

High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. For example, derivatization with 4-amino-N,N-diethylaniline sulfate followed by cyclohexane extraction and spectrophotometric analysis can detect impurities like 3-aminophenol at levels ≤0.1% . Certified Reference Materials (CRMs) with LC-MS or GC-MS validation are recommended for calibration to ensure accuracy .

Q. How should researchers handle solubility challenges when working with this compound?

The compound is slightly soluble in water but dissolves better in polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol. Pre-warming solvents to 40–50°C and using ultrasonication for 10–15 minutes can enhance dissolution. For aqueous solutions, buffering at pH 4–6 (using acetate or phosphate buffers) improves stability .

Q. What safety protocols are critical for handling this compound in the lab?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols. In case of spills, absorb with diatomaceous earth or universal binders, and decontaminate surfaces with ethanol . Store in airtight containers at 2–8°C, protected from light to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields (e.g., 60–85%) may arise from variations in reaction conditions. Optimize parameters such as:

- Temperature : Maintain 0–5°C during aminomethylation to minimize side reactions.

- Catalyst : Use Pd/C or Raney nickel for hydrogenation steps, ensuring strict anhydrous conditions.

- Purification : Employ gradient column chromatography (silica gel, eluent: chloroform/methanol 9:1) to isolate the hydrochloride salt .

Q. What strategies are effective for impurity profiling in this compound during drug intermediate synthesis?

Advanced impurity identification requires LC-MS/MS with electrospray ionization (ESI). For example, trace levels of 3-(2-Amino-ethyl)-phenylamine dihydrochloride (a common byproduct) can be quantified using a C18 column and 0.1% formic acid/acetonitrile gradient. Cross-validate results with CRMs to confirm detection limits (e.g., ≤0.05% for genotoxic impurities) .

Q. How does the stereochemical configuration of this compound impact its pharmacological activity?

The (R)-enantiomer exhibits higher binding affinity to serotonin receptors (e.g., 5-HT1A, Ki = 12 nM) compared to the (S)-form (Ki = 210 nM). Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to separate enantiomers. Pharmacodynamic studies in rodent models show the (R)-enantiomer reduces anxiety-like behavior at 10 mg/kg doses .

Q. What mechanistic insights explain the compound’s instability under alkaline conditions?

Degradation at pH >8 involves hydrolysis of the aminomethyl group to form phenol derivatives. Kinetic studies using NMR or Raman spectroscopy reveal a first-order degradation rate (t1/2 = 2.3 hours at pH 9). Stabilize formulations by adjusting pH to 5–6 and adding antioxidants like ascorbic acid (0.1% w/v) .

Methodological Considerations

- Structural Confirmation : Use FT-IR (N-H stretch: 3300 cm⁻¹, B-O vibrations: 1350 cm⁻¹) and ¹H-NMR (δ 7.4–7.6 ppm for aromatic protons) to verify the boronic acid derivative in Suzuki-Miyaura coupling applications .

- Data Reproducibility : Validate synthetic protocols across ≥3 independent batches using DOE (Design of Experiments) principles. Report yield ranges and impurity profiles with standard deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.